

# An In-depth Technical Guide to 4-Ethylsulfonylbenzaldehyde: Chemical Structure and Analysis

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## Compound of Interest

Compound Name: *4-Ethylsulfonylbenzaldehyde*

Cat. No.: *B1314216*

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## Abstract

**4-Ethylsulfonylbenzaldehyde** is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a reactive aldehyde and an electron-withdrawing ethylsulfonyl group, renders it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical methodologies for the characterization of **4-Ethylsulfonylbenzaldehyde**. Furthermore, it explores its potential therapeutic applications, particularly as a putative inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory and cancer drug development.

## Chemical Structure and Properties

**4-Ethylsulfonylbenzaldehyde** possesses a central benzene ring substituted with an aldehyde group at position 1 and an ethylsulfonyl group at position 4.

Chemical Structure:

Figure 1: Chemical structure of **4-Ethylsulfonylbenzaldehyde**.

## Physicochemical Properties:

Property	Value
CAS Number	50899-03-1
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> S
Molecular Weight	198.24 g/mol
Appearance	Solid
Melting Point	108-110 °C

## Synthesis of 4-Ethylsulfonylbenzaldehyde

A plausible and efficient synthetic route to **4-Ethylsulfonylbenzaldehyde** involves a two-step process starting from (4-(ethylthio)phenyl)methanol. This pathway includes the oxidation of the benzylic alcohol to the corresponding aldehyde, followed by the oxidation of the sulfide to the sulfone.



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Figure 2: Synthetic workflow for **4-Ethylsulfonylbenzaldehyde**.

## Experimental Protocols

### Step 1: Swern Oxidation of (4-(ethylthio)phenyl)methanol to 4-(ethylthio)benzaldehyde

This protocol is adapted from standard Swern oxidation procedures.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Materials: (4-(ethylthio)phenyl)methanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et<sub>3</sub>N), Dichloromethane (DCM, anhydrous).
- Procedure:

- To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C, add DMSO (2.4 equivalents) dropwise.
- After stirring for 10 minutes, a solution of (4-(ethylthio)phenyl)methanol (1.0 equivalent) in DCM is added slowly.
- The reaction mixture is stirred for a further 20 minutes at -78 °C.
- Triethylamine (5.0 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature.
- The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous  $\text{MgSO}_4$ , and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

#### Step 2: Oxidation of 4-(ethylthio)benzaldehyde to **4-Ethylsulfonylbenzaldehyde**

This protocol is based on the oxidation of sulfides to sulfones using meta-chloroperoxybenzoic acid (m-CPBA).[6][7]

- Materials: 4-(ethylthio)benzaldehyde, m-CPBA, Dichloromethane (DCM).
- Procedure:
  - Dissolve 4-(ethylthio)benzaldehyde (1.0 equivalent) in DCM.
  - To this solution, add a solution of m-CPBA (2.2 equivalents) in DCM dropwise at 0 °C.
  - The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
  - Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
  - The organic layer is separated, washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated.

- The resulting solid is purified by recrystallization.

## Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of **4-Ethylsulfonylbenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds.[8][9][10]

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4-Ethylsulfonylbenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.1	d	2H	Aromatic protons (ortho to -CHO)
~7.9	d	2H	Aromatic protons (ortho to -SO <sub>2</sub> Et)
~3.2	q	2H	Methylene protons (-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )
~1.2	t	3H	Methyl protons (-SO <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **4-Ethylsulfonylbenzaldehyde**

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde carbon (CHO)
~145	Aromatic carbon attached to $\text{-SO}_2\text{Et}$
~138	Aromatic carbon attached to $\text{-CHO}$
~131	Aromatic carbons ortho to $\text{-CHO}$
~128	Aromatic carbons ortho to $\text{-SO}_2\text{Et}$
~52	Methylene carbon ( $\text{-SO}_2\text{CH}_2\text{CH}_3$ )
~7	Methyl carbon ( $\text{-SO}_2\text{CH}_2\text{CH}_3$ )

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Predicted FTIR Spectral Data for **4-Ethylsulfonylbenzaldehyde**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch
~2720, ~2820	Medium, weak	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O stretch
~1600, ~1475	Medium	Aromatic C=C stretch
~1300-1350, ~1120-1160	Strong	Asymmetric and symmetric $\text{SO}_2$ stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[16][17][18][19]

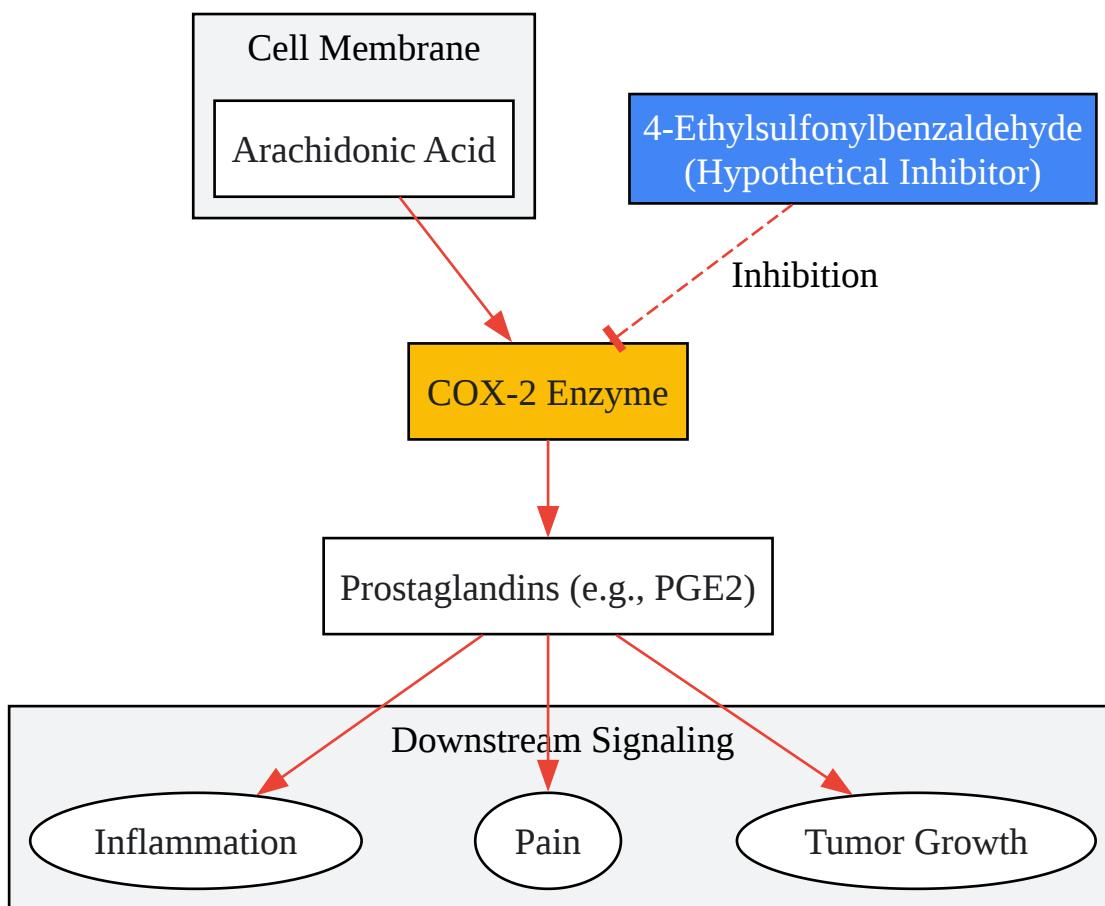
Table 4: Predicted Mass Spectrometry Fragmentation Data for **4-Ethylsulfonylbenzaldehyde**

m/z	Proposed Fragment
198	$[M]^+$ (Molecular ion)
169	$[M - CHO]^+$
135	$[M - SO_2Et]^+$
107	$[C_7H_7O]^+$
77	$[C_6H_5]^+$

## Relevance in Drug Development: Potential as a COX-2 Inhibitor

Benzaldehyde and its derivatives are recognized as important pharmacophores in drug discovery, contributing to a wide range of biological activities.[20][21][22][23][24] The presence of a sulfonyl group in many selective cyclooxygenase-2 (COX-2) inhibitors suggests that **4-Ethylsulfonylbenzaldehyde** could be a valuable scaffold for the development of novel anti-inflammatory and anti-cancer agents.

The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in various cancers.[25][26][27][28][29] Its signaling pathway leads to the production of prostaglandins, which are involved in pain, inflammation, and tumorigenesis. Selective inhibition of COX-2 is a well-established therapeutic strategy.

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